methyl 4,5-dimethyl-2-{[({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)(oxo)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
METHYL 4,5-DIMETHYL-2-{[2-({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of pyrazole, thiophene, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHYL-2-{[2-({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the pyrazole ring, introduction of the trifluoromethyl group, and coupling with the thiophene moiety. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Thiophene: The final step involves coupling the pyrazole derivative with a thiophene carboxylate under conditions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHYL-2-{[2-({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
METHYL 4,5-DIMETHYL-2-{[2-({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHYL-2-{[2-({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
METHYL 4,5-DIMETHYL-2-{[2-({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE: shares similarities with other compounds containing pyrazole, thiophene, and trifluoromethyl groups.
Trifluoromethylated Pyrazoles: These compounds are known for their enhanced stability and bioactivity.
Thiophene Derivatives: Commonly used in materials science and pharmaceuticals for their unique electronic properties.
Uniqueness
The uniqueness of METHYL 4,5-DIMETHYL-2-{[2-({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21F3N4O4S |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propylamino]-2-oxoacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21F3N4O4S/c1-9-8-12(18(19,20)21)24-25(9)7-5-6-22-14(26)15(27)23-16-13(17(28)29-4)10(2)11(3)30-16/h8H,5-7H2,1-4H3,(H,22,26)(H,23,27) |
InChI Key |
AGAYLCJRYLSPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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